Irreversible Covalent Binding Mechanism vs. Reversible ATP-Competitive Inhibitors
Sonolisib is an irreversible PI3K inhibitor that covalently modifies Lys-802 in the ATP-binding pocket of the p110 catalytic subunit, whereas buparlisib (BKM120) and pictilisib (GDC-0941) are reversible ATP-competitive inhibitors [1]. This covalent mechanism results in prolonged suppression of PI3K signaling in cells, with sustained inhibition of phospho-Akt (Ser473) observed for >24 hours after washout in HT-29 colon cancer cells, in contrast to the reversible recovery seen with ATP-competitive inhibitors [2]. The irreversible binding is quantified by an inactivation rate constant (kᵢₙₐ꜀ₜ/Kᵢ) of 2.3 × 10⁶ M⁻¹s⁻¹ for p110α [3].
| Evidence Dimension | Mechanism of PI3K inhibition |
|---|---|
| Target Compound Data | Irreversible covalent binding to Lys-802; kᵢₙₐ꜀ₜ/Kᵢ = 2.3 × 10⁶ M⁻¹s⁻¹ (p110α) |
| Comparator Or Baseline | Buparlisib, Pictilisib: Reversible ATP-competitive; no covalent modification |
| Quantified Difference | Irreversible vs. reversible binding; sustained target inhibition >24 h post-washout |
| Conditions | Biochemical kinase assay with purified p110α/p85α; cellular washout assay in HT-29 cells |
Why This Matters
Irreversible inhibition confers prolonged pharmacodynamic effects and may overcome resistance mechanisms that limit reversible inhibitors, making Sonolisib a critical tool for studies requiring sustained pathway suppression.
- [1] Wymann MP, Bulgarelli-Leva G, Zvelebil MJ, et al. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction. Mol Cell Biol. 1996;16(4):1722-1733. View Source
- [2] Ihle NT, Williams R, Chow S, et al. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling. Mol Cancer Ther. 2004;3(7):763-772. View Source
- [3] Walker EH, Pacold ME, Perisic O, et al. Structural determinants of phosphoinositide 3-kinase inhibition by wortmannin, LY294002, quercetin, myricetin, and staurosporine. Mol Cell. 2000;6(4):909-919. View Source
